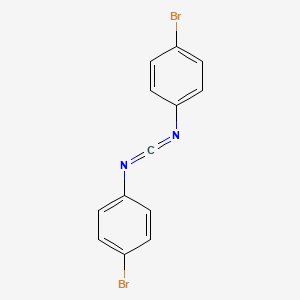

1,3-Bis(p-bromophenyl)carbodiimide

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C13H8Br2N2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZILIECAOPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=NC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,3 Bis P Bromophenyl Carbodiimide and Analogues

Nucleophilic Addition Reactions

Nucleophilic addition to the central carbon of the carbodiimide (B86325) is the most fundamental reaction pathway. The cumulative double bonds of the carbodiimide moiety make the central carbon electron-deficient and susceptible to attack by a wide range of nucleophiles.

The reaction of carbodiimides with alcohols and phenols yields O-alkyl or O-aryl isoureas. This transformation is a key step in various chemical processes, including the activation of carboxylic acids for amide bond formation, where an isourea intermediate is formed in situ.

While the addition of alcohols to carbodiimides can occur thermally, the reaction is often slow, especially with less reactive carbodiimides or sterically hindered alcohols. Consequently, various catalytic systems have been developed to facilitate this transformation efficiently under mild conditions.

Catalysts for this hydroalkoxylation include:

Zinc-Based Catalysts : Commercially available diethylzinc (B1219324) (ZnEt₂) has been shown to be an effective precatalyst for the addition of a wide range of alcohols to carbodiimides. nih.gov The reaction proceeds under mild conditions, and even bulky isoureas can be prepared. nih.gov For instance, ZnEt₂ can catalyze the addition of methanol (B129727) to electrophilic carbodiimides at room temperature and to less reactive alkyl carbodiimides at slightly elevated temperatures (60 °C). nih.gov

Rare-Earth Metal Amides : Lanthanide amides, such as La[N(SiMe₃)₂]₃, have demonstrated catalytic activity in the intermolecular addition of alcohols to carbodiimides, producing a series of isoureas in good to excellent yields. rsc.org

Copper-Based Catalysts : Copper(II) salts, like Cu(BF₄)₂·H₂O, paired with bis(oxazoline) ligands, can catalyze the asymmetric addition of alcohols to related imine systems, suggesting their potential for similar transformations with carbodiimides under mild conditions. nih.gov

The general mechanism for metal-catalyzed hydroalkoxylation involves the initial reaction of the catalyst with the alcohol to form a metal alkoxide species. This alkoxide then acts as a potent nucleophile, attacking the electrophilic carbon of the carbodiimide.

Kinetic studies provide insight into the factors governing the rate of isourea formation. For the ZnEt₂-catalyzed addition of tert-butanol (B103910) to di-p-tolylcarbodiimide (DTC), the reaction was found to be slow enough at 25 °C to be monitored by initial rate methods. nih.gov Mechanistic studies based on kinetics suggest that the reaction mechanism involves the formation of a zinc monoalkoxide species which then reacts with the carbodiimide. nih.gov

The mechanism of nucleophilic addition to carbodiimides has been investigated through various methods. Stoichiometric experiments combined with kinetic studies have been instrumental in proposing plausible reaction mechanisms for catalyzed reactions. For the ZnEt₂-catalyzed addition of alcohols, a mechanism was proposed where diethylzinc first reacts with the alcohol to form a zinc alkoxide, which then participates in the catalytic cycle. nih.gov

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms by observing the kinetic isotope effect (KIE). chem-station.com The replacement of a hydrogen atom with deuterium can significantly alter the reaction rate if the bond to that hydrogen is broken in the rate-determining step. chem-station.com In the context of alcohol addition to carbodiimides, labeling the hydroxyl proton of the alcohol (RO-D) would help elucidate the role of proton transfer in the reaction mechanism. A significant KIE would suggest that proton transfer is involved in the rate-limiting step. For instance, in studies of ruthenium-catalyzed transfer hydrogenation, deuterium labeling using D₂O was used to demonstrate a rapid Ru-H/D+ exchange as a key step in the catalytic cycle. researchgate.net A similar approach could confirm whether the alcohol proton is transferred in a concerted manner or in a separate step after the initial nucleophilic attack.

The generally accepted mechanism for the uncatalyzed reaction involves the nucleophilic attack of the alcohol's oxygen atom on the central carbon of the carbodiimide, forming a highly unstable, charged intermediate. This is followed by a rapid proton transfer from the alcohol's hydroxyl group to one of the nitrogen atoms of the carbodiimide, yielding the stable O-alkylisourea.

The reactivity of carbodiimides is significantly influenced by the steric and electronic nature of their N-substituents.

Electronic Effects: The electronic properties of the substituents on the aryl rings of diarylcarbodiimides play a crucial role.

Electron-withdrawing groups (like the p-bromo group in 1,3-Bis(p-bromophenyl)carbodiimide) increase the electrophilicity of the central carbon atom. This makes the carbodiimide more susceptible to nucleophilic attack.

Electron-donating groups (like p-methoxy) decrease the electrophilicity of the central carbon, making the carbodiimide less reactive towards nucleophiles.

The Hammett equation can be used to quantify these electronic effects. mdpi.com Generally, substituents with positive Hammett constants (σ), such as bromo (σ = +0.23), enhance the rate of nucleophilic addition, while those with negative constants, like methoxy (B1213986) (σ = -0.27), decrease it.

Steric Effects: The size of the substituents on the nitrogen atoms can hinder the approach of the nucleophile to the reactive center. youtube.comyoutube.comyoutube.com

Carbodiimides with bulky substituents, such as di-(2,6-diisopropylphenyl)carbodiimide, exhibit significantly lower reactivity due to severe steric hindrance around the N=C=N core. nih.gov

Less hindered carbodiimides, like di-p-tolylcarbodiimide, are more accessible to nucleophiles.

Ortho-substituents (e.g., di-o-tolylcarbodiimide) provide more steric hindrance than para-substituents (di-p-tolylcarbodiimide), leading to slower reaction rates. youtube.com

The following table summarizes the expected reactivity trends based on these effects.

| Carbodiimide Substituent | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Reactivity with Nucleophiles |

|---|---|---|---|

| p-bromo | Strongly Electron-Withdrawing | Low | High |

| p-methoxy | Strongly Electron-Donating | Low | Low |

| di-p-tolyl | Weakly Electron-Donating | Low | Moderate |

| di-o-tolyl | Weakly Electron-Donating | Moderate | Lower than p-tolyl |

| diisopropyl | Weakly Electron-Donating | Moderate | Moderate to Low |

| dicyclohexyl | Weakly Electron-Donating | High | Low |

| di-(2,4,6-trimethylphenyl) (mesityl) | Electron-Donating | Very High | Very Low |

| di-(2,6-diisopropylphenyl) | Electron-Donating | Extremely High | Extremely Low |

The reaction between a carbodiimide and an amine is a common and effective method for the synthesis of substituted guanidines. researchgate.net This reaction proceeds via the nucleophilic addition of the amine to the central carbon of the carbodiimide.

The direct reaction of carbodiimides with strongly nucleophilic aliphatic amines can often proceed without a catalyst, though sometimes requiring forcing conditions. wikipedia.org However, for less nucleophilic aromatic amines, catalytic methods are often necessary to achieve good yields. Due to the high nucleophilicity of many guanidines, they can be challenging to synthesize and purify, but various protocols have been developed to address these issues. nih.gov For instance, using carbamoyl (B1232498) isothiocyanates as starting materials allows for the synthesis of multi-substituted guanidines under milder conditions. organic-chemistry.org

The general reaction is as follows: R¹-N=C=N-R² + R³R⁴N-H → R¹-NH-C(=NR²)-NR³R⁴

The reactivity in this synthesis is also subject to steric and electronic effects. Steric hindrance from bulky groups on either the amine or the carbodiimide can significantly slow down or prevent the reaction. organic-chemistry.org The electron-withdrawing p-bromo groups on this compound would make it a highly reactive substrate for guanylation reactions with a variety of primary and secondary amines.

| Carbodiimide | Amine | Catalyst/Conditions | Product |

|---|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Aniline (B41778) | Heat | 1-Anilino-1,3-dicyclohexylguanidine |

| Diisopropylcarbodiimide (DIC) | Benzylamine | Room Temperature | 1-Benzyl-2,3-diisopropylguanidine |

| This compound | Piperidine | Likely mild conditions | 1,3-Bis(p-bromophenyl)-2-(piperidin-1-yl)guanidine |

Formation of Acylureas via Carboxylic Acid Activation

The reaction between carbodiimides and carboxylic acids is a cornerstone of organic synthesis, particularly in peptide chemistry. This process, when not leading to the desired amide or ester, can result in the formation of a stable N-acylurea byproduct. The generally accepted mechanism involves the initial activation of the carboxylic acid by the carbodiimide.

The reaction commences with the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the carbodiimide. This sequence of events leads to the formation of a highly reactive O-acylisourea intermediate. taylorandfrancis.comias.ac.in This intermediate is a key branching point in the reaction pathway.

In the presence of a nucleophile, such as an amine, the O-acylisourea is readily attacked to form the desired amide and a urea (B33335) byproduct. peptide.com However, in the absence of a strong external nucleophile, the O-acylisourea can undergo an intramolecular O-to-N acyl migration. ias.ac.inthieme-connect.denih.gov This rearrangement leads to the formation of the more thermodynamically stable N-acylurea. sci-hub.se The formation of N-acylureas is often considered a problematic side reaction in carbodiimide-mediated couplings as they can be difficult to separate from the desired product. thieme-connect.de

Several factors influence the rate of N-acylurea formation, including temperature and the nature of the solvent. For aromatic carbodiimides, the formation of N-acylureas is significant, and these products can dissociate into amides and isocyanates at temperatures above 60°C. sci-hub.se The strength of the carboxylic acid also plays a role; stronger acids lead to faster formation and dissociation of the N-acylurea. sci-hub.se

| Intermediate/Product | Formation Pathway | Significance |

| O-Acylisourea | Protonation of carbodiimide followed by nucleophilic attack of carboxylate. taylorandfrancis.comias.ac.in | Highly reactive intermediate. ias.ac.in |

| N-Acylurea | Intramolecular O-to-N acyl migration from the O-acylisourea intermediate. ias.ac.inthieme-connect.denih.gov | Stable byproduct, often problematic in synthesis. thieme-connect.de |

| Amide/Ester | Reaction of the O-acylisourea with an external nucleophile (e.g., amine or alcohol). peptide.com | Desired product in coupling reactions. |

Cycloaddition Chemistry

Carbodiimides, including this compound, are known to participate in cycloaddition reactions, serving as dipolarophiles.

1,3-Dipolar Cycloaddition Reactions with Nitrilimines

Nitrilimines are reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, including carbodiimides. These reactions are a valuable tool for the synthesis of five-membered heterocyclic compounds. researchgate.net The reaction between a nitrilimine and a carbodiimide typically proceeds via a [3+2] cycloaddition mechanism to afford heterocyclic products. researchgate.net

The reaction of nitrilimines with carbodiimides can be utilized to synthesize a variety of N-heterocycles. For instance, the reaction of C-phenylaminocarbonyl-N-arylnitrilimines with hydrazones has been shown to yield 4,5-dihydro-1,2,4-triazoles. alaqsa.edu.ps While direct examples involving this compound are not prevalent in the provided search results, the general reactivity pattern suggests its potential in forming similar heterocyclic structures. The introduction of fluoroalkyl groups into heterocyclic compounds is of significant interest due to their unique properties, and methods for synthesizing fluoroalkylated N-heterocycles are actively being developed. nih.gov

The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect, determining the final structure of the heterocyclic product. In the case of nitrilimine cycloadditions, the reaction with unsymmetrical dipolarophiles can lead to two possible regioisomers. researchgate.net The regiochemical outcome is often governed by both electronic and steric factors of the reactants. chim.itmdpi.com For instance, the reaction of nitrilimines with α,β-unsaturated systems can be highly regioselective. chim.it The specific regioselectivity in the reaction of this compound with a given nitrilimine would depend on the substituents on the nitrilimine. In some cases, complete switching of regioselectivity has been observed by changing the substituents on the reactants. nih.gov

The electronic nature of the substituents on the carbodiimide can influence its reactivity in cycloaddition reactions. Aryl carbodiimides, such as this compound, have different electronic properties compared to alkyl carbodiimides like dicyclohexylcarbodiimide (DCC). Aromatic carbodiimides are generally less basic and their reactivity can be influenced by the electron-donating or electron-withdrawing nature of the aryl substituents. sci-hub.se In the context of cycloadditions, the electron-withdrawing p-bromophenyl groups in this compound would affect the electronic character of the C=N double bonds, thereby influencing its reactivity as a dipolarophile compared to an alkyl-substituted carbodiimide. Generally, aryl halides, including bromides, exhibit different reactivity profiles compared to their non-halogenated counterparts in various reactions. researchgate.net

Electrochemical Behavior and Reduction Mechanisms

The electrochemical properties of diarylcarbodiimides like this compound are of interest for understanding their redox behavior. The reduction of carbodiimides can lead to the formation of formamidines. A metal-free method for the reduction of bulky N,N'-diarylcarbodiimides to their corresponding formamidines has been developed using sodium borohydride (B1222165). rsc.org

The mechanism of reduction of the carbodiimide functional group (RN=C=NR) typically involves the addition of hydride ions (H⁻) to the central carbon atom. chemguide.co.ukyoutube.com Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions. youtube.comharvard.edu The polar C=N double bond is susceptible to nucleophilic attack by a hydride ion. The initial attack on the electrophilic carbon atom of the carbodiimide would lead to an intermediate that, upon further reduction or workup, yields the corresponding formamidine. The presence of the p-bromophenyl groups could influence the reduction potential and the stability of the intermediates formed during the electrochemical process. The electrochemical reduction of aryl bromides is a known process and can proceed via debromination. mdpi.com

| Reactant/Product | Reaction Type | Key Features |

| This compound | Reduction | Can be reduced to the corresponding formamidine. rsc.org |

| Sodium Borohydride | Reducing Agent | Provides hydride ions for the reduction. rsc.orgchemguide.co.uk |

| N,N'-Bis(p-bromophenyl)formamidine | Reduction Product | Formed from the reduction of the carbodiimide. |

Polarographic and Potentiostatic Reduction Studies of this compound

The electrochemical reduction of this compound has been investigated using polarographic and potentiostatic methods. In polarographic studies, this compound exhibits a half-wave potential (E₁/₂) of -1.54 V. researchgate.net The diffusion current (id) for this compound was determined to be 1.27 µA. researchgate.net These studies are crucial for understanding the electron-accepting properties of the carbodiimide functional group and the influence of the p-bromophenyl substituents.

A comparative analysis of the polarographic data for a series of aromatic carbodiimides reveals the effect of different substituents on the ease of reduction. The half-wave potentials and diffusion currents for various carbodiimides are presented in the table below.

| Carbodiimide | Half-Wave Potential (E₁/₂) (V) | Diffusion Current (id) (µA) |

| Bis-(p-methoxyphenyl)-carbodiimide | -1.87 | 2.05 |

| 4,4'-Ditolyl carbodiimide | -1.78 | 2.12 |

| 3,3'-Ditolyl carbodiimide | -1.77 | 1.82 |

| Diphenyl carbodiimide | -1.74 | 3.20 |

| Bis-(o-fluorophenyl)-carbodiimide | -1.62 | 1.48 |

| This compound | -1.54 | 1.27 |

| Bis-(p-chlorophenyl)-carbodiimide | -1.48 | 1.00 |

Table 1: Polarographic Data for Aromatic Carbodiimides researchgate.net

Mechanistic Pathways of Aromatic Carbodiimide Reduction

The reduction of aromatic carbodiimides at a dropping mercury electrode is proposed to proceed through a specific mechanistic pathway involving electron transfer steps and the formation of reactive intermediates.

The electrochemical reduction of aromatic carbodiimides is initiated by a one-electron transfer to the carbodiimide molecule, resulting in the formation of a radical anion. researchgate.net This initial step is a key feature of the reduction mechanism. The stability of this radical anion is influenced by the nature of the aromatic substituents.

First Electron Transfer: R-N=C=N-R + e⁻ → [R-N=C=N-R]⁻ (Radical anion)

Second Electron Transfer: [R-N=C=N-R]⁻ + e⁻ → [R-N=C=N-R]²⁻ (Dianion)

Protonation/Reaction: The dianion can then undergo further reactions, such as protonation, to yield the final reduction products.

The rate-controlling step in this process is determined to be the initial one-electron transfer to the neutral carbodiimide molecule. researchgate.net

Correlation of Half-Wave Potentials with Substituent Electronic Effects (e.g., Hammett Equation Analysis)

The electronic effects of substituents on the aromatic rings of carbodiimides have a significant impact on their reduction potentials. A linear relationship exists between the half-wave potentials (E₁/₂) and the Hammett substituent constants (σ). researchgate.net This correlation can be described by the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reaction rate or equilibrium constant.

A plot of the half-wave potentials versus the Hammett sigma values for a series of substituted diphenylcarbodiimides shows a positive reaction constant (ρ). researchgate.net The positive value of ρ indicates that the reduction is facilitated by electron-withdrawing substituents and hindered by electron-donating substituents. researchgate.net For the polarographic reduction of these carbodiimides, the reaction constant (ρπ) was calculated to be +0.489. researchgate.net This positive value confirms that the neutral carbodiimide, rather than the radical anion, is the species involved in the rate-determining step. researchgate.net

The analysis of the slope from the graph of E₁/₂ versus log(i/(id-i)) yields a value for αn (the transfer coefficient multiplied by the number of electrons in the rate-controlling step). researchgate.net For this series of carbodiimides, the value of αn was found to be approximately 0.41, which is indicative of a one-electron rate-controlling step. researchgate.net

Domino and Cascade Reaction Pathways

Domino and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation. These reactions involve a sequence of intramolecular transformations, where the preceding step sets up the functionality for the subsequent one. While the general principles of these reactions are well-established, specific examples involving this compound in the formation of polycyclic N-heterocycles are not extensively documented in the reviewed literature.

Reactions of Haloarylcarbodiimides Leading to Polycyclic N-Heterocycles (e.g., Benzimidazoles)

The presence of halogen atoms on the aryl rings of carbodiimides, such as in this compound, introduces the potential for these compounds to participate in transition metal-catalyzed cross-coupling reactions or other cyclization processes to form polycyclic N-heterocycles.

In principle, haloarylcarbodiimides could undergo intramolecular cyclization via C-N bond formation to generate fused heterocyclic systems. For instance, a palladium-catalyzed intramolecular C-N coupling could potentially lead to the formation of benzimidazole (B57391) derivatives. However, specific studies detailing such a reaction pathway for this compound were not identified in the surveyed literature. General methodologies for intramolecular C-N coupling exist and are widely applied in the synthesis of N-heterocycles, but their direct application to this specific carbodiimide for the synthesis of benzimidazoles remains an area for further investigation.

Influence of Halogen Identity (e.g., C-Br vs. C-I) on Selectivity and Reactivity

The identity of the halogen atom on the phenyl rings of 1,3-diarylcarbodiimides, such as the bromine in this compound versus an iodine in an analogous compound, significantly influences the molecule's intermolecular interactions, which can in turn affect reaction selectivity and reactivity. This influence is largely governed by the principles of halogen bonding.

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a sigma-hole (σ-hole), interacts with a nucleophile. The strength of this σ-hole is a key determinant of the bond's strength. It increases with the polarizability of the halogen and decreases with its electronegativity. nih.gov Consequently, in the gas phase or in non-coordinating solvents, the strength of halogen bonds follows the order I > Br > Cl > F. nih.gov This suggests that a 1,3-bis(p-iodophenyl)carbodiimide analogue would form stronger halogen bonds than this compound, potentially leading to different selectivities in self-assembly or in reactions where halogen bonding plays a role in orienting substrates.

However, the reactivity and selectivity can be dramatically altered by the reaction environment, particularly in the presence of a surface like a metal catalyst. nih.gov For instance, studies on bromobenzene (B47551) and iodobenzene (B50100) on a copper surface revealed a reversal of the expected halogen bond strength. nih.gov The more polarizable iodine atom interacts more strongly with the reactive copper surface. nih.gov This interaction leads to a significant charge transfer that weakens the iodine's σ-hole, thereby downgrading its role in forming intermolecular connections. nih.gov In this scenario, the bromine-based compounds form the preferred intermolecular halogen bonds. nih.gov This surface-controlled reversal highlights that while the intrinsic properties of the C-Br versus C-I bond are important, the catalytic system can override these inherent tendencies to dictate reaction outcomes.

Table 1: Comparison of Carbon-Halogen Properties and Interactions

| Feature | Carbon-Bromine (C-Br) | Carbon-Iodine (C-I) |

| Halogen Electronegativity | Higher | Lower |

| Halogen Polarizability | Lower | Higher |

| σ-hole Strength (in vacuo) | Weaker | Stronger nih.gov |

| Halogen Bond Strength (in vacuo) | Weaker | Stronger nih.gov |

| Interaction with Reactive Surfaces (e.g., Copper) | Weaker interaction with surface | Stronger interaction with surface, leading to a diminished σ-hole nih.gov |

| Resulting Selectivity on Reactive Surfaces | May form preferential halogen bonds over C-I analogues nih.gov | May show reduced tendency for halogen bonding compared to C-Br analogues nih.gov |

Role of Catalysts (e.g., Copper) in Domino Reactions

Copper catalysts play a pivotal role in mediating domino reactions involving carbodiimides, primarily by acting as Lewis acids to activate the carbodiimide moiety. mdpi.com In the case of this compound and its analogues, the electrophilicity of the central carbon atom is enhanced through coordination with a copper(I) salt. mdpi.com Computational studies on aliphatic carbodiimides show that copper(I) halides coordinate to one of the nitrogen atoms. mdpi.com This interaction draws electron density away from the N=C=N fragment, increasing the electrophilicity of the central carbon and making it more susceptible to attack by nucleophiles without direct interaction between the catalyst and the incoming nucleophile. mdpi.com

This activation is the first step in many powerful domino or tandem reaction sequences used to synthesize complex heterocyclic structures like quinazolines and benzimidazoles. nih.govnih.gov For example, copper-catalyzed tandem reactions have been developed for the synthesis of functionalized quinazolines from starting materials like 1-(2-bromophenyl)-methanamines and amidines. nih.gov Similarly, copper catalysts facilitate the synthesis of quinazolinone derivatives from 2-iodobenzamide (B1293540) precursors through a sequence of Ullmann coupling and intramolecular C-H amidation. researchgate.net

In a typical catalytic cycle, the copper-activated carbodiimide reacts with a substrate, often a molecule containing a carboxylic acid, to form a highly reactive O-acylurea intermediate. nih.gov This intermediate is central to the subsequent transformations. In domino reactions, this species can then undergo a series of intramolecular or intermolecular bond-forming events to rapidly build molecular complexity. beilstein-journals.orgrsc.org For instance, copper catalysts have been successfully employed in domino cyclizations of anilines with oximes to produce tetrahydroquinoline scaffolds. beilstein-journals.org The efficiency of these processes relies on the ability of the copper catalyst to promote multiple bond-forming events in a single operation, often with high atom economy and under mild conditions. researchgate.netfrontiersin.org

Table 2: Examples of Copper-Catalyzed Domino Reactions

| Reaction Type | Starting Materials | Catalyst System (Example) | Product | Role of Copper Catalyst |

| Quinazoline Synthesis | (2-bromophenyl)-methylamine, Amides | CuI, K₂CO₃ | Quinazoline Derivatives | Promotes tandem Ullmann coupling and C-H amidation. nih.gov |

| Quinazolinone Synthesis | 2-Iodobenzamide, Benzylamines | CuI, K₂CO₃ | Quinazolinone Derivatives | Catalyzes Ullmann N-alkylation and subsequent intramolecular C-H amidation. researchgate.net |

| Tetrahydroquinoline Synthesis | Anilines, Cyclobutanone Oxime | Copper(II) trifluoroacetate | Spirotetrahydroquinoline Derivatives | Catalyzes domino sequence involving imine formation, isomerization, and cyclization. beilstein-journals.org |

| 2-Aminobenzimidazole Synthesis | Aryl-cyanamides, Arylboronic acids, Amines | CuCl₂·2H₂O, 2,2'-bipyridine | 2-Aminobenzimidazoles | Promotes a three-component reaction involving the formation of three new bonds. nih.gov |

Applications of 1,3 Bis P Bromophenyl Carbodiimide in Advanced Organic Synthesis

As a Versatile Building Block for Functional Molecules

The electrophilic carbon atom of the carbodiimide (B86325) functional group in 1,3-bis(p-bromophenyl)carbodiimide serves as a reactive site for nucleophilic attack, enabling its incorporation into larger molecular frameworks. This reactivity allows it to act as a valuable building block for the synthesis of various functional molecules, most notably guanidines and phosphaguanidines.

The reaction with amines leads to the formation of N,N',N''-trisubstituted guanidines. This transformation is of significant interest as the guanidinium (B1211019) group is a prevalent motif in biologically active compounds and natural products. The synthesis is typically achieved by the direct addition of an amine to the carbodiimide. organic-chemistry.orgresearchgate.net While often requiring harsh conditions, the use of catalysts such as ytterbium triflate or aluminum chloride can facilitate this reaction under milder conditions. organic-chemistry.orgresearchgate.net

Similarly, the reaction with phosphine (B1218219) boranes provides access to phosphaguanidines. The direct addition of anionic secondary phosphine boranes to carbodiimides yields phosphaguanidine boranes, which can be further transformed into the corresponding phosphines or phosphine oxides. nih.gov This methodology has proven robust for the synthesis of both chiral and achiral phosphaguanidines. nih.gov

Table 1: Synthesis of Functional Molecules from this compound

| Functional Molecule | Reactant(s) | General Reaction Conditions | Product Class |

| Guanidine (B92328) | Primary or Secondary Amine | Can be catalyzed by Lewis acids (e.g., AlCl₃) or lanthanide triflates. organic-chemistry.orgresearchgate.net | N,N',N''-Trisubstituted Guanidine |

| Phosphaguanidine | Secondary Phosphine Borane (B79455) | Direct addition of the anionic phosphine borane to the carbodiimide. nih.gov | Phosphaguanidine Borane |

Synthesis of Novel N-Heterocyclic Compounds (beyond simple additions/cycloadditions)

The application of carbodiimides in the synthesis of heterocyclic compounds is a well-established field. longdom.orgresearchgate.net Carbodiimides can participate in various cycloaddition and multicomponent reactions to construct a wide array of ring systems. utrgv.edunih.govresearchgate.net However, specific examples detailing the use of this compound in the synthesis of novel N-heterocyclic compounds through pathways beyond simple cycloadditions are not extensively documented in readily available literature.

The general strategies for synthesizing heterocycles from carbodiimides often involve their reaction with difunctional reagents, where the carbodiimide unit can be either incorporated into the final ring system or act as a dehydrating agent to facilitate cyclization. For instance, intramolecular cyclization of functionalized ureas or thioureas, which can be derived from carbodiimides, is a common route to various heterocycles. While the potential for this compound to participate in such reactions is high, specific and novel examples remain an area for further research and exploration.

Table 2: Potential Heterocyclic Synthesis Pathways Involving Carbodiimides

| Heterocycle Class | General Synthetic Strategy | Role of Carbodiimide |

| Oxazines | Intramolecular cyclization of ortho-amide-N-tosylhydrazones. nih.gov | Dehydrating agent |

| Thiazolidinones | Condensation of thiourea (B124793) with α-halocarboxylic acids. rsc.org | Precursor to thiourea |

| Pyrazoles | Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. longdom.org | Potential dehydrating agent |

| Pyrimidines | Reaction of bis-chalcones with guanidine hydrochloride. longdom.org | Potential precursor to guanidine |

Facilitation of Amide and Ester Bond Formation (general carbodiimide coupling principles)

The most prominent application of this compound is as a coupling agent for the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. nih.govnih.govresearchgate.netresearchgate.net This reaction is fundamental in many areas of organic synthesis, including peptide synthesis. researchgate.net

The mechanism of carbodiimide-mediated coupling proceeds through the activation of the carboxylic acid. The carboxylate anion attacks the electrophilic carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide, or by an alcohol to form an ester. In both cases, the byproduct is the corresponding N,N'-disubstituted urea (B33335), in this case, 1,3-bis(p-bromophenyl)urea.

To enhance the efficiency of the coupling and to suppress side reactions, such as racemization in peptide synthesis or the formation of stable N-acylureas, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often employed. luxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine or alcohol nucleophile. The reaction conditions, including solvent and temperature, can be optimized to achieve high yields of the desired amide or ester. nih.govacs.orgnagoya-u.ac.jp

Table 3: General Principles of Amide and Ester Bond Formation using this compound

| Bond Type | Nucleophile | Intermediate | Key Features |

| Amide | Primary or Secondary Amine | O-Acylisourea | Widely used in peptide synthesis and general amide formation. nih.govresearchgate.net |

| Ester | Alcohol or Phenol | O-Acylisourea | Effective for the synthesis of a variety of esters. researchgate.netnagoya-u.ac.jp |

Role in Polymer and Materials Chemistry

Precursor for Polymeric Materials (e.g., Poly(titaniumcarbodiimide) analogues)

While specific research detailing the use of 1,3-Bis(p-bromophenyl)carbodiimide in synthesizing poly(titaniumcarbodiimide) is not extensively documented, its structure is analogous to other carbodiimides used for this purpose. The synthesis of poly(metallocarbodiimides) often involves the reaction of a metal source with a carbodiimide (B86325). A well-established route involves reacting a titanium precursor, such as titanium tetrachloride (TiCl₄), with a silylated carbodiimide like bis(trimethylsilyl)carbodiimide. 192.108.69

This reaction proceeds via the elimination of a volatile byproduct (e.g., trimethylchlorosilane), leading to the formation of a polymeric backbone consisting of repeating titanium-carbodiimide units. 192.108.69 It is conceivable that this compound could be employed in similar reactions. The resulting polymer, an analogue of poly(titaniumcarbodiimide), would feature pendant p-bromophenyl groups, incorporating bromine atoms into the material's structure. These functional groups could influence the polymer's solubility, thermal stability, and subsequent reactivity.

The general reaction scheme for forming such polymers can be represented as: n TiX₄ + n R-N=C=N-R → [-Ti(NR)₂-]n + 4n X-R' (Where R is p-bromophenyl and X is a halide or other leaving group)

Synthesis of Inorganic Ceramic Materials via Polymeric Precursors

The Polymer-Derived Ceramics (PDC) route is a versatile method for producing high-performance ceramic materials, such as titanium carbonitride (TiCN). 192.108.69 This process utilizes a specifically designed organometallic polymer, known as a preceramic polymer, which is first synthesized and shaped, then transformed into a ceramic material through controlled thermal treatment. researchgate.net

A polymer synthesized from this compound and a metal precursor, such as the poly(titaniumcarbodiimide) analogue described above, can serve as such a preceramic polymer. The key advantage of the PDC route is the ability to tailor the final ceramic's composition and microstructure by carefully designing the molecular structure of the polymer precursor. researchgate.net The presence of bromine in the polymer backbone derived from this compound could potentially be used to influence the properties of the final ceramic product.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 726-41-0 |

| Molecular Formula | C₁₃H₈Br₂N₂ |

| Molecular Weight | 352.03 g/mol |

Data sourced from multiple chemical suppliers. bldpharm.com

The transformation from a preceramic polymer to a final ceramic material involves two critical thermal stages: cross-linking and pyrolysis. 192.108.69researchgate.net

Cross-linking: The initial preceramic polymer is typically a fusible and soluble material. Before high-temperature pyrolysis, it is heated to a moderate temperature. This step induces cross-linking reactions between the polymer chains, creating a more rigid, three-dimensional network known as a thermoset. This process is crucial as it renders the material infusible, allowing it to maintain its shape during the subsequent high-temperature treatment and increasing the final ceramic yield.

Pyrolysis: Following cross-linking, the material is heated to very high temperatures (e.g., 1000 °C or higher) in an inert atmosphere, such as argon. 192.108.69 During pyrolysis, the organic components of the polymer decompose, and volatile fragments are released. The remaining elements rearrange to form a dense, hard, and thermally stable inorganic ceramic. For a precursor like poly(titaniumcarbodiimide), this process yields a ceramic composite, which can consist of nanocrystalline phases like titanium carbonitride (TiCN) within an amorphous matrix. 192.108.69

Functionalization and Modification of Materials using Carbodiimide Chemistry

The carbodiimide group is highly reactive toward nucleophiles, a property that can be exploited for the functionalization and modification of various materials. Polycarbodiimides, which could be synthesized from monomers like this compound, present a polymer backbone that is ripe for chemical modification.

Research has shown that polycarbodiimides can be quantitatively converted into other types of nitrogen-rich polymers through post-polymerization modification. nih.gov The N=C=N units in the polymer chain can readily react with:

Amines: To form polyguanidines.

Water: To form polyureas.

Hydrogen Sulfide: To form polythioureas.

This allows for the creation of a diverse family of polymers from a single polycarbodiimide precursor. For example, the reaction of a polycarbodiimide with a primary amine like n-butylamine can result in the complete conversion to the corresponding polyguanidine in minutes at room temperature. nih.gov

Furthermore, monomeric carbodiimides are widely used as zero-length cross-linking agents, particularly for polymers containing carboxylic acid groups. The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by an amine, forming a stable amide bond. This chemistry is fundamental in bioconjugation and in creating cross-linked hydrogels and other networked polymer systems.

Future Research Directions and Emerging Trends for 1,3 Bis P Bromophenyl Carbodiimide

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future research on 1,3-Bis(p-bromophenyl)carbodiimide is expected to prioritize the development of green and sustainable synthetic methodologies to replace traditional routes that often involve hazardous reagents and generate significant waste.

Key areas of focus will likely include:

Catalytic Dehydration of Ureas: A primary green route to carbodiimides involves the catalytic dehydration of their corresponding N,N'-disubstituted ureas. Research will likely focus on developing more efficient and recyclable catalysts for the dehydration of 1,3-bis(p-bromophenyl)urea. This could involve exploring non-metal-based catalysts or earth-abundant metal catalysts to replace precious metal systems.

Alternative Dehydrating Agents: The exploration of greener dehydrating agents is another promising avenue. This could involve moving away from stoichiometric phosphorus-based reagents towards catalytic systems that generate water as the only byproduct.

Solvent Minimization and Replacement: Future synthetic protocols will aim to reduce or eliminate the use of volatile organic solvents. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids for the synthesis of this compound will be crucial.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing flow-based methods for the synthesis of this compound could lead to more sustainable and controlled production processes.

Exploration of Photochemical and Electro-Organic Transformations

The application of light and electricity to drive chemical reactions offers unique opportunities for novel bond formations and transformations. Future research will likely explore the photochemical and electro-organic reactivity of this compound.

Photochemical Reactivity: The aromatic rings and the N=C=N cumulene system of this compound suggest potential for interesting photochemical behavior. Research could investigate its use in cycloaddition reactions, rearrangements, or as a photosensitizer. The bromine atoms could also participate in photo-induced radical reactions.

Electro-Organic Synthesis: Electrochemical methods provide a powerful tool for oxidation and reduction reactions under mild conditions. The electro-organic transformations of this compound are a largely unexplored area. Future studies could focus on its electrochemical reduction to form reactive intermediates or its use as a mediator in electrochemical coupling reactions. This could lead to the development of novel synthetic routes to complex molecules.

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While carbodiimides are often used as coupling agents, their own reactivity can be harnessed and controlled through catalysis. Future research will focus on designing novel catalytic systems that utilize this compound to achieve enhanced reactivity and selectivity.

Asymmetric Catalysis: A significant area of opportunity lies in the development of chiral catalysts that can interact with this compound to promote enantioselective transformations. This could involve the design of chiral Lewis acids or bases that activate the carbodiimide (B86325) for asymmetric additions to prochiral nucleophiles.

Metal-Catalyzed Reactions: The development of new transition metal-based catalytic systems that can engage with the carbodiimide functionality is a promising research direction. This could lead to novel C-N, C-O, and C-C bond-forming reactions with high efficiency and selectivity. The electronic properties of the p-bromophenyl groups can be tuned to influence the catalytic cycle.

Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, stability, and environmental impact. Research into organocatalytic systems that can activate this compound for specific transformations is a growing area of interest.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The rigid structure and reactive nature of this compound make it an attractive building block for the construction of advanced functional materials and supramolecular assemblies.

Polymer Chemistry: This carbodiimide can be used as a cross-linking agent or as a monomer in polymerization reactions to create novel polymers with tailored properties. The bromine atoms provide sites for further functionalization, allowing for the creation of materials with specific optical, electronic, or responsive properties.

Supramolecular Chemistry: The ability of the carbodiimide group to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding (due to the bromine atoms), makes it a valuable component for the design of self-assembling systems. Future research could explore the formation of gels, liquid crystals, or other ordered structures based on this compound.

Surface Modification: The reactivity of the carbodiimide allows for its covalent attachment to surfaces, enabling the modification of materials to alter their properties, such as hydrophobicity, biocompatibility, or chemical reactivity. This has potential applications in areas like biosensors and chromatography.

Advanced Spectroscopic Characterization and In Situ Mechanistic Probes

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application and the development of new transformations. Advanced spectroscopic techniques and in situ monitoring will play a key role in future research.

Q & A

Basic Research Questions

Q. How can the synthesis of 1,3-Bis(p-bromophenyl)carbodiimide be optimized for high purity?

- Methodological Answer : Synthesis optimization should focus on coupling reagents and catalysts. For carbodiimides, aliphatic or aromatic carbodiimide precursors (e.g., DCC analogs) are typically synthesized via cyclization of thioureas or via metal-catalyzed reactions. For brominated derivatives, substituent steric effects may require modified reaction conditions. For example, AlCl₃ has been used to catalyze dimerization in related carbodiimides, but bromine's electron-withdrawing nature may necessitate lower temperatures or inert atmospheres to prevent decomposition . Purity can be assessed via TLC (≥95% as in DCC analogs) and confirmed by elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic substitution patterns (e.g., downfield shifts for bromine-adjacent protons) and carbodiimide resonance (δC ~160-180 ppm) .

- X-ray crystallography : For resolving dimerization tendencies or steric effects of bromine substituents, as demonstrated for 1,3-diisopropylcarbodiimide dimer structures (space group P21/c, lattice parameters a = 9.352 Å, b = 7.956 Å) .

- FT-IR : To identify characteristic N=C=N stretching vibrations (~2100-2150 cm⁻¹) .

Q. How does bromine substitution influence thermal stability compared to non-halogenated carbodiimides?

- Methodological Answer : Bromine's electron-withdrawing effects enhance thermal stability by reducing electron density on the carbodiimide moiety. For example, polymerized carbodiimides (PCDIs) with aromatic substituents exhibit higher decomposition temperatures (TGA ~250-300°C) compared to aliphatic analogs. Differential scanning calorimetry (DSC) can quantify melting points and phase transitions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in (3 + 2) cycloadditions?

- Methodological Answer : Lewis acid-mediated cycloadditions (e.g., ZnBr₂ in CH₂Cl₂) activate carbodiimides by polarizing the N=C=N bond. Bromine's steric bulk may slow reactivity but improve regioselectivity. Kinetic studies (e.g., first-order decomposition rates) and computational modeling (DFT) can map transition states and substituent effects, as seen in aziridine-carbodiimide cycloadditions .

Q. How do hydrolysis pathways of this compound differ under neutral vs. alkaline conditions?

- Methodological Answer : Hydrolysis studies should compare reaction rates in pH 7 vs. pH 12 buffers. Bromine's electronegativity may stabilize intermediates in alkaline conditions, delaying degradation. For Bis(2,6-diisopropylphenyl)carbodiimide, hydrolysis under alkaline conditions showed slower degradation due to steric hindrance, with reaction progress monitored via HPLC or FT-IR .

Q. What contradictions exist in genotoxicity data for structurally similar carbodiimides, and how should they inform safety protocols?

- Methodological Answer : Bis(2,6-diisopropylphenyl)carbodiimide showed no mutagenicity in vitro (Guinea pig maximization test) but caused serious eye damage in vivo (OECD 405). For brominated analogs, conflicting data may arise from species-specific metabolic pathways. Researchers should prioritize in vivo mammalian tests (e.g., rat chromosomal analysis) and adhere to OSHA hazard guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.